![molecular formula C7H13NO B2390184 4-Aminobicyclo[2.2.1]heptan-1-ol CAS No. 1403927-04-7](/img/structure/B2390184.png)
4-Aminobicyclo[2.2.1]heptan-1-ol
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Overview
Description
“4-Aminobicyclo[2.2.1]heptan-1-ol” is a chemical compound with the CAS Number: 1403927-04-7. Its molecular weight is 127.19 . It’s also known by its IUPAC name, 4-aminobicyclo [2.2.1]heptan-1-ol .
Molecular Structure Analysis
The InChI code for “4-Aminobicyclo[2.2.1]heptan-1-ol” is 1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Reactions
4-Aminobicyclo[2.2.1]heptan-1-ol serves as a precursor in various chemical syntheses. For instance, its reactions with levulinic acid lead to the formation of complex structures like methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridines, which are studied for their unique chemical properties (Stájer, Szabó, Csámpai, & Sohár, 2004).
Transport Applications in Cellular Systems
In biomedical research, derivatives of 4-Aminobicyclo[2.2.1]heptan-1-ol are explored for their transport applications in cellular systems. For example, the 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, compared to the bicycloheptane analogue, showed increased reactivity with the Na+-independent amino acid transport system of cells (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Structural Analysis and Molecular Mimicry
4-Aminobicyclo[2.2.1]heptan-1-ol derivatives are used in structural analysis and as molecular mimics. The synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, for instance, serves as a novel γ-turn mimic in peptide research, demonstrating the compound's potential in understanding protein structures and interactions (Park, Kim, Nam, Yeom, Chough, Kwon, Ro, Shin, & Kim, 2008).
Catalytic Potential in Organic Synthesis
The compound's derivatives have been studied for their catalytic potential in organic synthesis. One such derivative, 1,7,7-trimethyl-3-(pyrid-2-ylmethyl)bicyclo[2.2.1]heptan-2-ol, was investigated for its ability to control the addition of organozincs to aldehydes, showcasing its utility in catalytic reactions (Wiedmer, Riekkola, Degni, & Nevalainen, 2000).
Potential in Antiprotozoal Activities
Research on 4-aminobicyclo[2.2.2]octan-2-ols and related structures has revealed their potential in antiprotozoal activities. These compounds have been tested against organisms like Trypanosoma b. rhodesiense and Plasmodium falciparum, contributing to the understanding of new therapeutic agents for tropical diseases (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Safety and Hazards
properties
IUPAC Name |
4-aminobicyclo[2.2.1]heptan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKUIWPAZOFBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobicyclo[2.2.1]heptan-1-ol |
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